molecular formula C9H12N2O3S B2943389 2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid CAS No. 887575-96-4

2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid

Cat. No. B2943389
CAS RN: 887575-96-4
M. Wt: 228.27
InChI Key: QNOOLSWNJYOGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the molecular formula C9H12N2O3S . It has a molecular weight of 228.27 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O3S/c1-5(2)8(14)11-9-10-6(4-15-9)3-7(12)13/h4-5H,3H2,1-2H3,(H,12,13)(H,10,11,14) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid and its derivatives have been explored for their antimicrobial properties. A study on novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, including compounds related to this compound, demonstrated weak to moderate antibacterial and antifungal activities against a range of Gram-negative bacteria and fungal isolates. This suggests potential applications in developing new antimicrobial agents (Alhameed et al., 2019).

Safe Synthetic Utilization

The compound's framework has been employed in the safe and reliable synthesis of various heterocyclic compounds, demonstrating the potential of this compound in facilitating diverse chemical reactions in a continuous flow reactor. This method showcases the compound's role in enhancing the safety and efficiency of synthesizing potentially explosive or hazardous chemicals (Gutmann et al., 2012).

Antihypertensive Agents Development

Compounds derived from this compound have been investigated for their potential as antihypertensive agents. Research involving the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases has highlighted the possibility of these compounds to act as α-blocking agents, offering a new avenue for the development of antihypertensive medications (Abdel-Wahab et al., 2008).

Luminescent Properties for Sensing and Laser Dyes

The luminescent properties of compounds related to this compound have been studied, revealing high fluorescence quantum yields and large Stokes shifts. These findings suggest potential applications in metal sensing and as laser dyes, highlighting the compound's versatility beyond pharmaceutical uses (Grummt et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-5(2)8(14)11-9-10-6(4-15-9)3-7(12)13/h4-5H,3H2,1-2H3,(H,12,13)(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOOLSWNJYOGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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